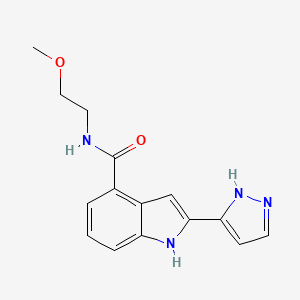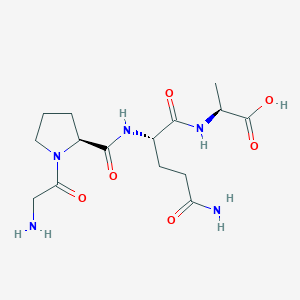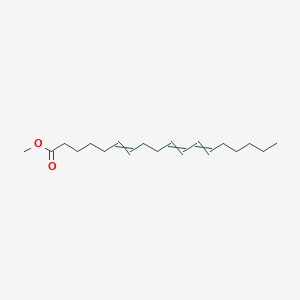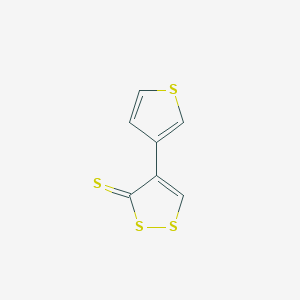![molecular formula C23H16N2 B14216387 (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole is an organic compound characterized by its unique structure, which includes a phenylethynyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole typically involves the following steps:
Formation of the Phenylethynyl Group: This can be achieved through a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst.
Pyrrole Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Final Coupling: The phenylethynyl group is then coupled with the pyrrole ring through a condensation reaction, often using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated ethyl derivatives.
Substitution: Nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole: Unique due to its phenylethynyl group.
(2E)-2-[[3-(2-phenylethyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole: Similar but with a phenylethyl group instead of phenylethynyl.
(2E)-2-[[3-(2-phenyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole: Lacks the ethynyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the phenylethynyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions and allowing for specific interactions with biological targets
Propiedades
Fórmula molecular |
C23H16N2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C23H16N2/c1-2-7-18(8-3-1)13-14-19-9-4-10-20(17-19)23(21-11-5-15-24-21)22-12-6-16-25-22/h1-12,15-17,24H/b23-22+ |
Clave InChI |
IPBGEWJIXKCBPL-GHVJWSGMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)/C(=C\3/C=CC=N3)/C4=CC=CN4 |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=C3C=CC=N3)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)






![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)


